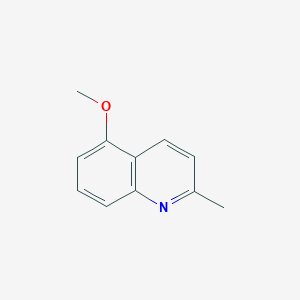

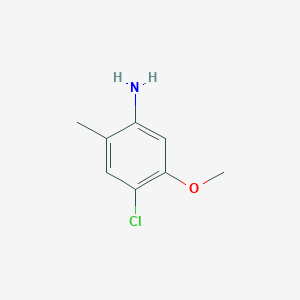

5-Methoxy-2-methylquinoline

Übersicht

Beschreibung

5-Methoxy-2-methylquinoline, also known as MMQ, is a heterocyclic compound that belongs to the quinoline family. This molecule has been studied for its potential use in scientific research due to its unique properties. In

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Medicinal Chemistry

- Application : 5-Methoxy-2-methylquinoline is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . It plays a major role in the field of medicinal chemistry .

- Methods of Application : Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

- Results or Outcomes : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .

-

Scientific Field: Pharmacology

- Application : 5-Methoxy-2-methylquinoline is used in the development of new drugs . It has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Results or Outcomes : Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

-

Scientific Field: Cancer Research

- Application : 5-Methoxy-2-methylquinoline is used in the development of EZH2 inhibitors .

- Methods of Application : Structure-activity relationship (SAR) studies led to the discovery of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine .

- Results or Outcomes : This compound displayed an IC50 value of 1.2 μM against EZH2, decreased global H3K27me3 level in cells, and also showed good anti-viability activities against two tumor cell lines .

-

Scientific Field: Industrial Chemistry

- Application : 5-Methoxy-2-methylquinoline is used in industrial chemistry due to its versatile applications .

- Methods of Application : Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

- Results or Outcomes : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

-

Scientific Field: Transition-Metal Mediated Synthesis

- Application : 5-Methoxy-2-methylquinoline is used in transition-metal mediated synthesis of quinolines .

- Methods of Application : Developments of transition-metal catalyzed synthetic methods have witnessed a dominant position over the past few years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .

- Results or Outcomes : Quinoline scaffolds exhibit a wide range of medicinal applications in the treatment of various types of diseases .

-

Scientific Field: Microwave Irradiation Synthesis

- Application : 5-Methoxy-2-methylquinoline is used in microwave irradiation synthesis methods .

- Methods of Application : This article contains essential microwave irradiation synthesis methods for quinoline and its derivatives .

- Results or Outcomes : These methods are pollution-free, energy-efficient, less time-consuming, solid supported, one pot reaction, solvent free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations) and ionic liquids .

-

Scientific Field: Green Chemistry

- Application : 5-Methoxy-2-methylquinoline is used in green chemistry due to societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

- Methods of Application : This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- Results or Outcomes : The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

-

Scientific Field: Antimicrobial Research

- Application : 5-Methoxy-2-methylquinoline is used in antimicrobial research .

- Methods of Application : Further development indicated that derivatives with a 2-methoxyphenyl MQ-64f, 2,3-dimethoxyphenyl MQ-64h, and 5-nitrothien-2-yl MQ-64o substituents were more active than mefloquine .

- Results or Outcomes : These compounds displayed MIC values around 12 µM, which were more active than mefloquine, and their activity was similar to ethambutol .

-

Scientific Field: Anti-Inflammatory Research

Eigenschaften

IUPAC Name |

5-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-7-9-10(12-8)4-3-5-11(9)13-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPWQOOLGQWRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462590 | |

| Record name | 5-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methylquinoline | |

CAS RN |

79205-04-2 | |

| Record name | 5-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)

![Benzo[b]thiophene-3-carboxylic acid, methyl ester](/img/structure/B1600729.png)